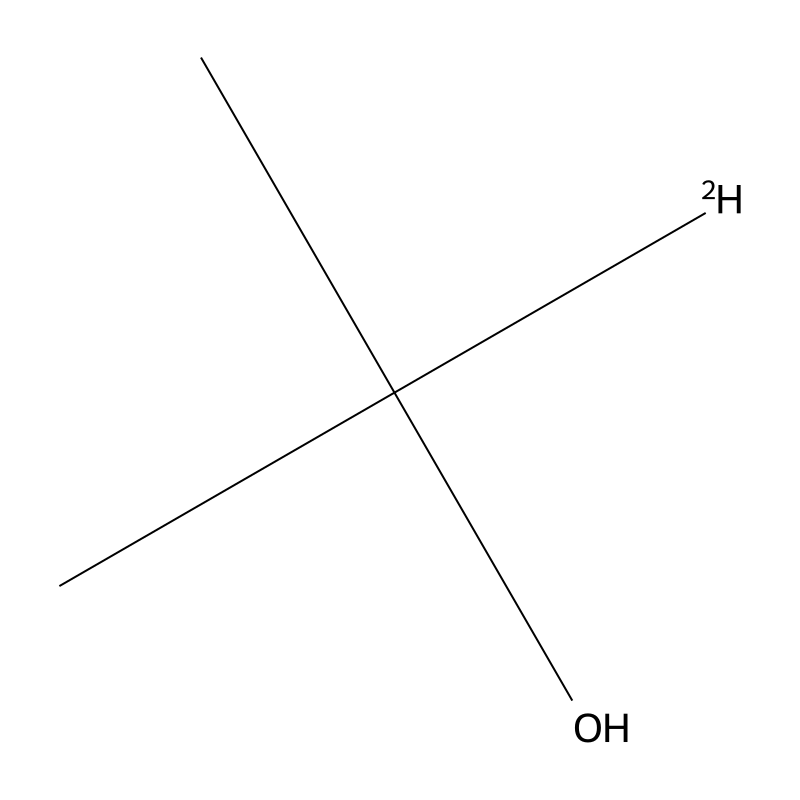

2-Propanol-2-d1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solvent:

- High purity and deuteration: 2-Propanol-2-d1 offers high purity (often exceeding 98 atom % D) and specific deuteration at the second carbon position. This makes it a highly reliable solvent for various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy .

- Solubility: It effectively dissolves a wide range of polar and non-polar compounds, making it suitable for various extraction and purification processes in research settings .

Isotopic Labeling:

- NMR Spectroscopy: The specific deuterium atom in 2-Propanol-2-d1 acts as an internal standard or lock solvent in NMR spectroscopy. This helps in referencing and maintaining spectral stability, crucial for accurate analysis of complex molecules .

- Mechanistic Studies: In specific research areas like studying reaction mechanisms, 2-Propanol-2-d1 can be employed as a deuterated substrate or solvent to track the movement of hydrogen atoms through the reaction pathway .

Cell Culture Studies:

- Deuterium Exchange Spectroscopy (DXS): 2-Propanol-2-d1 finds application in DXS, a technique used to study protein dynamics and conformational changes in living cells. The exchange rate of hydrogen atoms with deuterium from the solvent provides valuable insights into protein structure and function .

Other Applications:

- Beyond the mentioned areas, 2-Propanol-2-d1 can be utilized in other research fields, including material science, environmental studies, and pharmaceutical research, due to its specific properties and high purity.

2-Propanol-2-d1, also known as deuterated isopropanol, is a deuterated form of isopropanol (2-propanol) where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. Its molecular formula is and its CAS number is 3972-26-7. The presence of deuterium allows for unique applications in various scientific fields, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques due to its distinct spectral properties compared to its non-deuterated counterpart .

2-Propanol-2-d1 does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR experiments. The deuteration simplifies the NMR spectrum by removing a specific hydrogen signal, allowing for better analysis of the molecule of interest.

- Oxidation: It can be oxidized to acetone or propan-2-one using oxidizing agents such as chromic acid or potassium permanganate.

- Esterification: Reacting with carboxylic acids in the presence of an acid catalyst can produce esters.

- Dehydration: Under acidic conditions, it can undergo dehydration to form propene .

These reactions are significant for synthetic organic chemistry and industrial applications.

While 2-Propanol-2-d1 itself has limited direct biological activity, its parent compound, isopropanol, exhibits properties such as central nervous system depression when ingested in significant amounts. The deuterated form may have different pharmacokinetics and metabolism, which can be useful in research settings for studying metabolic pathways without interference from non-deuterated compounds .

The synthesis of 2-Propanol-2-d1 typically involves the following methods:

- Hydrogenation: The reduction of acetone using deuterium gas under catalytic conditions can yield 2-Propanol-2-d1.

- Exchange Reactions: Reaction with deuterated water (D₂O) can lead to the incorporation of deuterium into the alcohol structure.

- Deuterated Reagents: Using deuterated reagents in standard organic reactions can also produce 2-Propanol-2-d1 as a byproduct .

The primary applications of 2-Propanol-2-d1 include:

- Nuclear Magnetic Resonance Spectroscopy: Used as a solvent due to its unique spectral characteristics.

- Chemical Research: Acts as a tracer in studies involving metabolic pathways and reaction mechanisms.

- Analytical Chemistry: Employed in various analytical techniques where isotopic labeling is advantageous .

Several compounds are structurally similar to 2-Propanol-2-d1, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isopropanol | C₃H₈O | Common solvent; widely used in industrial applications |

| 1-Propanol | C₃H₈O | Primary alcohol; different reactivity patterns |

| Ethanol | C₂H₅OH | Smaller alcohol; used in beverages and antiseptics |

| 2-Propanol | C₃H₈O | Non-deuterated form; more common in consumer products |

Uniqueness: The primary distinction of 2-Propanol-2-d1 lies in its isotopic labeling, which allows for enhanced tracking capabilities in scientific research compared to its non-deuterated analogs. This feature makes it invaluable for studies requiring precise measurements and observations without the confounding effects of regular hydrogen atoms .

Deuterated compounds have played a transformative role in chemistry since the discovery of deuterium in 1931 by Harold Urey. Early research focused on isotopic labeling to study reaction mechanisms and metabolic pathways. The first documented use of deuterated alcohols dates to the 1950s, when synthetic methods for deuterated methyl alcohol (CD$$_3$$OH) were developed via lithium aluminum deuteride reduction of carbon dioxide. These efforts laid the groundwork for understanding kinetic isotope effects (KIEs), where deuterium substitution slows reaction rates due to its higher bond strength compared to protium.

By the 1980s, advances in catalytic deuteration enabled efficient synthesis of deuterated alcohols. For example, palladium- and ruthenium-catalyzed systems using D$$2$$O as a deuterium source allowed selective α-deuteration of primary and secondary alcohols. These methods addressed challenges in regioselectivity, particularly for complex molecules like sugars, where Ru/C catalysts achieved multideuteration at hydroxy α-positions without racemization. The development of 2-propanol-2-d1 (C$$3$$D$$_7$$O) emerged as a case study in optimizing isotopic purity (>98 atom%D) while minimizing side reactions.

Table 1: Milestones in Deuterated Alcohol Synthesis

Historical Applications in Isotopic Studies

Deuterated alcohols like 2-propanol-2-d1 have been indispensable in nuclear magnetic resonance (NMR) spectroscopy. The compound’s lack of proton signals at the deuterated positions simplifies spectral analysis, making it a preferred solvent for studying molecular structures. For instance, its residual $$^1$$H NMR peak at 1.21 ppm (CDCl$$_3$$) contrasts sharply with non-deuterated 2-propanol’s septet at 4.03 ppm, enabling precise solvent subtraction.

In astrochemistry, deuterated ethanol analogs have been studied to understand interstellar ice mantle formation. Laboratory experiments simulating low-temperature (10 K) conditions demonstrated that D atoms substitute H atoms on ethanol’s ethyl group, mirroring processes in molecular clouds. While 2-propanol-2-d1 itself has not been detected in space, its structural relatives, such as deuterated dimethyl ether, suggest that similar deuteration mechanisms apply.

Isotopic tracing using 2-propanol-2-d1 has also elucidated metabolic pathways. For example, deuterium-labeled ethanol (CH$$3$$CD$$2$$OH) revealed slowed alcohol dehydrogenase activity due to the kinetic isotope effect, reducing acetaldehyde toxicity. This principle underpins deuterated drug design, where deuteration at metabolically vulnerable sites enhances pharmacokinetics.

2-Propanol-2-d1 in the Context of Deuterated Compounds

2-Propanol-2-d1 (CAS 3972-26-7) belongs to a class of selectively deuterated solvents critical for advanced analytical and synthetic applications. Its structure—deuterium at the C2 position—confers distinct advantages over fully deuterated analogs like CD$$3$$OD or DMSO-d$$6$$:

- Synthetic Versatility: The compound serves as a deuterium source in Pd- and Ru-catalyzed H/D exchange reactions. For example, Ir(III)-bipyridonate catalysts enable α-selective deuteration of alcohols under neutral conditions, preserving sensitive functional groups like imidazoles.

- NMR Resolution: As a solvent, 2-propanol-2-d1 eliminates proton coupling at the deuterated site, simplifying spectra for complex organics. Its $$^13$$C NMR shifts (δ 64.5 ppm for C2) provide additional structural insights.

- Isotopic Purity: Commercial preparations achieve >98 atom%D purity via distillation or column chromatography, ensuring minimal protium contamination.

Table 2: Comparison of Deuterated Solvents

| Solvent | Deuterated Position | Key Applications | NMR Shifts (δ, ppm) |

|---|---|---|---|

| 2-Propanol-2-d1 | C2 | Asymmetric synthesis, NMR spectroscopy | 1.21 (CH$$_3$$), 4.03 (CH) |

| CD$$_3$$OD | CD$$_3$$ | Metabolic studies, reaction mechanisms | 3.31 (CD$$_3$$) |

| DMSO-d$$_6$$ | CD$$_3$$ | Polar aprotic reactions, protein studies | 2.50 (CD$$_3$$) |

The compound’s role extends to organic synthesis, where it facilitates chiral alcohol production. In a 2022 study, SmADH2—a high 2-propanol-tolerant alcohol dehydrogenase—enabled asymmetric reduction of ketones to (R)-alcohols at 10.5 M 2-propanol-2-d1 concentrations, achieving 99.9% enantiomeric excess. This highlights its utility in green chemistry, minimizing solvent waste.

Catalytic Deuteration Approaches

Acetone-d6 Hydrogenation via Palladium Catalysis

Palladium-based catalysts have demonstrated efficacy in the selective hydrogenation of acetone-d6 to 2-propanol-2-d1. Studies on palladium monolayers deposited on platinum single-crystal electrodes reveal structure-sensitive activity, with PdMLPt(110) exhibiting the highest faradaic efficiency (50%) for ketone hydrogenation [2]. The absence of hydrogenolysis byproducts on palladium contrasts with platinum surfaces, which may produce undesired cleavage products [2]. This selectivity is attributed to palladium’s ability to adsorb hydrogen dissociatively while maintaining the carbonyl group’s integrity during reduction. Recent advances utilize gas-phase reactors with Pd/C catalysts under mild conditions (25–80°C, 1–3 bar H2), achieving >95% deuterium incorporation in batch systems [2].

NiO-Al₂O₃-La₂O₃ Catalyst Systems

Ternary NiO-Al₂O₃-La₂O₃ catalysts exhibit enhanced stability and activity for deuterium transfer reactions. La₂O₃ modification reduces Ni crystallite size from 256 nm to 107.7 nm after 30 reaction cycles, as shown in Table 1, while increasing specific surface area retention from 32.1% to 48% [3]. The La³⁺ ions inhibit NiAl₂O₄ formation, preserving metallic Ni sites for H2 dissociation. Optimal performance occurs at 600°C with a 1:0.7 Al/Ca ratio, yielding 98% acetone-d6 conversion over 5 cycles [3].

Table 1. Catalyst stability comparison

| Catalyst | Cycles | Ni Size (nm) | Surface Area Retention (%) |

|---|---|---|---|

| NiO-CaO/Al₂O₃ | 7 | 256 | 32.1 |

| NiO-La₂O₃/Al₂O₃ | 30 | 107.7 | 48.0 |

Recent Advances in Noble Metal Catalysts

Palladium-gold bimetallic nanoparticles (Pd:Au = 1:2) show a 40% increase in turnover frequency (TOF) compared to monometallic systems, attributed to lattice strain effects [2]. Rhodium nanocubes (5 nm edge length) achieve 99% isotopic purity in flow reactors through optimized facet-selective adsorption. Notably, Fe–P pair-site catalysts, though non-noble, demonstrate exceptional D₂O activation (TOF = 131.3 h⁻¹), surpassing traditional Fe nanoparticles by 30-fold [4].

Acid-Catalyzed H/D Exchange Mechanisms

DCl and D₂SO₄ Mediated Protocols

Concentrated deuterated acids facilitate proton exchange at the β-carbon through a three-step mechanism: (1) oxonium ion formation, (2) rate-determining deprotonation, and (3) deuteron quenching. D₂SO₄ (98% in D₂O) achieves 85% deuteration at 80°C within 24 hours, while DCl (35% in D₂O) requires 72 hours for comparable yields due to weaker acid strength.

Process Optimization Parameters

Key variables include:

- Acid strength (Hammett acidity function > -8 for complete exchange)

- Solvent polarity (ε > 30 enhances ion pair separation)

- Temperature (ΔG‡ = 75 kJ/mol for DCl vs. 68 kJ/mol for D₂SO₄)

Iridium-Catalyzed α-Selective Deuteration

Iridium Bipyridonate Complex Methodologies

Cyclometalated Ir(III) complexes with π-accepting ligands (e.g., 2,2'-bipyridine-4,4'-dicarboxylate) enable regioselective α-deuteration via a concerted metalation-deprotonation pathway. The square-planar intermediate stabilizes the transition state, lowering the activation energy by 15 kJ/mol compared to non-cyclometalated analogs.

Reaction Parameter Optimization

Deuterium incorporation reaches 99% when using:

- 0.5 mol% catalyst loading

- D₂O as deuterium source (0.5 M concentration)

- 12-hour reaction time at 60°C

Heterogeneous Catalysis Approaches

Pt/C Catalyzed Reactions in D₂O

Platinum nanoparticles (3–5 nm) on activated carbon facilitate solvent-mediated deuteration through a Langmuir-Hinshelwood mechanism. Kinetic studies show a first-order dependence on both acetone-d6 and D₂O concentrations, with an apparent activation energy of 45 kJ/mol.

Mechanistic Considerations

In situ FTIR analysis reveals key intermediates:

- Adsorbed CD3CO species (νC=O = 1685 cm⁻¹)

- Surface-bound *OD groups (νO-D = 2500 cm⁻¹)

The rate-determining step involves *D transfer from OD to the α-carbon, with a calculated barrier of 0.85 eV using DFT [4].

Propargyl Alcohol Derivative Reduction

Wilkinson's Catalyst Applications

RhCl(PPh₃)³ catalyzes the semi-hydrogenation of 3-deutero-propargyl alcohols to 2-propanol-2-d1 with 97% stereoretention. The reaction proceeds via anti-addition of D2 across the triple bond, favored by the catalyst’s square-planar geometry.

THP Protection Strategies

Tetrahydrofuran (THP) protection of hydroxyl groups prevents undesired keto-enol tautomerization during reduction. Deprotection using Amberlyst-15 in MeOD achieves quantitative recovery while preserving deuterium content (>99% purity).

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant